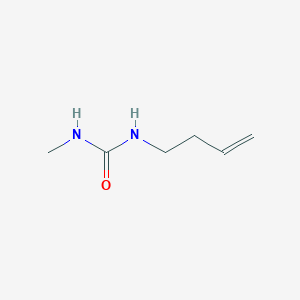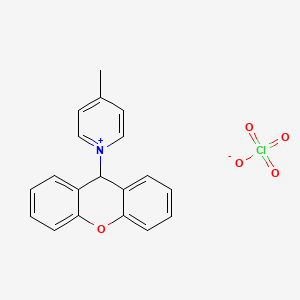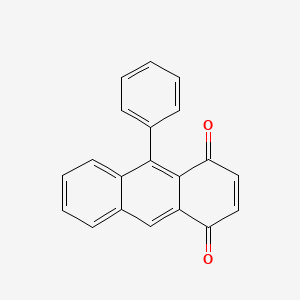![molecular formula C9H12N2O B14309288 {[(2-Oxocyclohexylidene)methyl]amino}acetonitrile CAS No. 112450-60-9](/img/no-structure.png)
{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile is an organic compound characterized by its unique structure, which includes a cyclohexylidene group, a nitrile group, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Oxocyclohexylidene)methyl]amino}acetonitrile typically involves the reaction of cyclohexanone with aminoacetonitrile under specific conditions. One common method includes the condensation of cyclohexanone with aminoacetonitrile in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(2-Oxocyclohexylidene)methyl]amino}acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a useful tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoacetonitrile: A simpler compound with a similar nitrile group but lacking the cyclohexylidene moiety.
Cyclohexanone: Shares the cyclohexylidene structure but lacks the amino and nitrile groups.
2-Aminocyclohexanone: Contains both the amino and cyclohexylidene groups but lacks the nitrile group.
Uniqueness
{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it particularly valuable in synthetic chemistry and medicinal research, where it can serve as a building block for more complex molecules.
Propriétés
| 112450-60-9 | |
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-[(2-oxocyclohexylidene)methylamino]acetonitrile |
InChI |
InChI=1S/C9H12N2O/c10-5-6-11-7-8-3-1-2-4-9(8)12/h7,11H,1-4,6H2 |
Clé InChI |
PJEVJNPNXFSFFS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(=CNCC#N)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)



![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
